molecular formula C6H14O B165633 3-Methyl-3-pentanol CAS No. 77-74-7

3-Methyl-3-pentanol

Cat. No. B165633
CAS RN: 77-74-7
M. Wt: 102.17 g/mol
InChI Key: FRDAATYAJDYRNW-UHFFFAOYSA-N
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Description

3-Methyl-3-pentanol is an organic chemical compound and a tertiary hexanol . It is used in the synthesis of the tranquilizer emylcamate, and has similar sedative and anticonvulsant actions itself . It is an aroma-active alcohol that occurs naturally in pandan leaves, red pepper, and fruit of Lycii fructus .


Synthesis Analysis

3-Methyl-3-pentanol can be prepared by reacting ethylmagnesium bromide with methyl acetate in the so-called Grignard reaction using dried diethyl ether or tetrahydrofuran as solvent . It can also be prepared by reacting ethylmagnesium bromide with butanone under the same conditions .


Molecular Structure Analysis

The molecular formula of 3-Methyl-3-pentanol is C6H14O . Its molecular weight is 102.1748 . The IUPAC Standard InChI is InChI=1S/C6H14O/c1-4-6(3,7)5-2/h7H,4-5H2,1-3H3 .


Chemical Reactions Analysis

In a mass spectrometer, alcohols fragment in two characteristic ways: alpha cleavage and dehydration . The dehydration of an alcohol in a mass spectrometer is essentially the same as the dehydration of an alcohol in a normal chemical reaction . “Alpha cleavage” refers to the breaking of the bond between the oxygen-bearing carbon atom and one of the neighboring carbons .


Physical And Chemical Properties Analysis

3-Methyl-3-pentanol is a colorless liquid with a fruity odor . It has a density of 0.824 g/mL at 25 °C . Its melting point is -38 °C and boiling point is 123 °C . It is miscible with ethanol and diethyl ether .

Scientific Research Applications

Thermophysical Property Analysis

  • Scientific Field: Thermophysics
  • Application Summary: 3-Methyl-3-pentanol is used in the study of thermophysical properties, specifically in the analysis of density and viscosity .
  • Methods of Application: The study involves examining the thermophysical properties of 3-methyl-3-pentanol alongside a series of short-chain alcohols, across a temperature spectrum from 293.15 K to 323.15 K .
  • Results: The study found a systematic enhancement in negative excess molar volumes as the length of the alkyl chain increases. Viscosity analyses indicate deviations from ideality, showcasing a positive trend that diminishes with the extension of the alkyl chain .

Pharmaceutical Applications

  • Scientific Field: Pharmaceutical Industry
  • Application Summary: In the pharmaceutical industry, 3-Methyl-3-pentanol serves as a solvent and intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
  • Methods of Application: Its solvency properties are exploited to enhance the efficacy of drug formulations .

Synthesis of Tranquilizer Emylcamate

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 3-Methyl-3-pentanol is used in the synthesis of the tranquilizer emylcamate .
  • Methods of Application: The specific synthesis process is not detailed in the source, but it typically involves a series of chemical reactions .
  • Results: The tranquilizer emylcamate, synthesized using 3-Methyl-3-pentanol, has sedative and anticonvulsant actions .

Gas Phase Thermochemistry

  • Scientific Field: Thermochemistry
  • Application Summary: 3-Methyl-3-pentanol is used in gas phase thermochemistry studies .
  • Methods of Application: The specific experimental procedures are not detailed in the source, but it typically involves measuring the heat capacity and other thermodynamic properties .
  • Results: The specific results or outcomes in this application are not detailed in the source .

Synthesis of Emylcamate

  • Scientific Field: Organic Chemistry
  • Application Summary: 3-Methyl-3-pentanol is used in the synthesis of emylcamate, a tranquilizer .
  • Methods of Application: The synthesis process involves reacting ethylmagnesium bromide with methyl acetate in the Grignard reaction using dried diethyl ether or tetrahydrofuran as solvent .
  • Results: The tranquilizer emylcamate, synthesized using 3-Methyl-3-pentanol, has sedative and anticonvulsant actions .

Materials Science

  • Scientific Field: Materials Science
  • Application Summary: In the field of materials science, 3-methyl-3-pentanol is used in the production of polymers and resins .
  • Methods of Application: It acts as a reaction medium or a modifying agent to improve material characteristics such as flexibility and resistance to environmental stress .
  • Results: The specific results or outcomes in this application are not detailed in the source .

Safety And Hazards

3-Methyl-3-pentanol is a flammable liquid and vapor, and it is harmful if swallowed . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and only non-sparking tools should be used .

properties

IUPAC Name

3-methylpentan-3-ol
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InChI

InChI=1S/C6H14O/c1-4-6(3,7)5-2/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FRDAATYAJDYRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC(C)(CC)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14O
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DSSTOX Substance ID

DTXSID0021755
Record name 3-Methyl-3-pentanol
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Molecular Weight

102.17 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid
Record name 3-Methyl-3-pentanol
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Record name 3-Methylpentan-3-ol
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Vapor Pressure

5.56 [mmHg]
Record name 3-Methyl-3-pentanol
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Product Name

3-Methyl-3-pentanol

CAS RN

77-74-7
Record name 3-Methyl-3-pentanol
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Record name 3-METHYL-3-PENTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
989
Citations
J Friedrich, GM Schneider - The Journal of Chemical Thermodynamics, 1989 - Elsevier
… conformers was found in 3-methyl-3-pentanol This finding can … monomeric peak area of 3-methyl-3-pentanol in analogy to the … mol- ’ for 3-methyl-3-pentanol, and 123 cm3 . mall 1 for 1-…
Number of citations: 22 www.sciencedirect.com
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
… -phenyl-3-methyl-3-pentanol when used as a fragrance ingredient is presented. 1-Phenyl-3-methyl-3-pentanol is a … Available data for 1-phenyl-3-methyl-3-pentanol were evaluated then …
Number of citations: 2 www.sciencedirect.com
BH Davis - J. Catal.;(United States), 1980 - osti.gov
… New experimental results obtained for the reaction of 3-methyl-3-pentanol on alumina (Al/sub 2/O/sub 3/), gallium oxide (Ga/sub 2/O/sub 3/), indium oxide (In/sub 2/O/sub 3/), and …
Number of citations: 2 www.osti.gov
J Ortega, MC Angulo - Journal of Chemical and Engineering Data, 1984 - ACS Publications
… Excess volumes for benzene with 1-hexanol and 3-methyl-3-pentanol have been measured … binary systems formed by benzene with 1-hexanol and 3-methyl-3pentanol (3-M-3-P) from …
Number of citations: 8 pubs.acs.org
JB Galvin, G Bond - … of Toxicology and Environmental Health Part …, 1999 - Taylor & Francis
… , 3methyl-2-pentanol and 3-methyl-3-pentanol. The TLV Committee of the standard-setting … , 3-methyl-2-pentanol and 3methyl-3-pentanol. There were several urinary metabolites for n-…
Number of citations: 2 www.tandfonline.com
D Kulikov, SP Verevkin, A Heintz - Journal of Chemical & …, 2001 - ACS Publications
… Tertiary alkanols studied were 2-methyl-2-butanol, 3-methyl-3-pentanol, and 2,3-dimethyl-2-butanol. We have used these new experimental results together with data already available …
Number of citations: 122 pubs.acs.org
R Stephenson, J Stuart, M Tabak - Journal of chemical and …, 1984 - ACS Publications
Mutual solubilities of water and aliphatic alcohols were measured at atmospheric pressure and for the temperature range of 0-90 C by using the method of standard additions. Binary …
Number of citations: 164 pubs.acs.org
T Kawai, K Mizunuma, T Yasugi, S Horiguchi… - Occupational and …, 1995 - oem.bmj.com
… to a lesser extent 3-methyl-3-pentanol. Also, 3-methyl-2pentanol when treated with acid gives an unidentified compound with the same retention time as 3-methyl-3-pentanol. Thus, it …
Number of citations: 5 oem.bmj.com
TS Yang, KS An, EJ Lee, W Cho, HS Jang… - Chemistry of …, 2005 - ACS Publications
… The (a) process produces mpH (3-methyl-3-pentanol) and (C 2 H 5 ) 2 C CH 2 (2-ethyl-1-… leave the substrate surface as mpH, 3-methyl-3-pentanol. These products were all identified as …
Number of citations: 28 pubs.acs.org
M Graber, R Irague, E Rosenfeld, S Lamare… - … et Biophysica Acta (BBA …, 2007 - Elsevier
… -2-pentanol, 3-methyl-3-pentanol, 2-methylpentane … 3-methyl-3-pentanol, confirmed the marked inhibitory character of the ketones and an absence of inhibition of 3-methyl-3-pentanol. …
Number of citations: 86 www.sciencedirect.com

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